3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride
Overview
Description
3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride typically involves the reaction of 3-hydroxyaniline with 2-methyl-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-[(2-Methyl-2-propenyl)oxy]aniline
- **3-[(2-Methyl-2-propenyl)oxy]phenol
- **3-[(2-Methyl-2-propenyl)oxy]benzoic acid
Uniqueness
3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its hydrochloride form enhances its solubility in water, making it more suitable for biological and medicinal applications compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h3-6H,1,7,11H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRNAVUSYZYYIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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